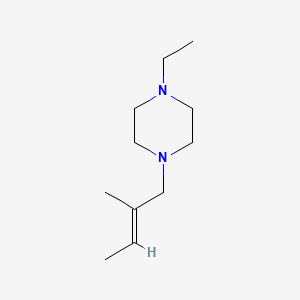![molecular formula C15H14ClN3O2S B5759963 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, commonly known as CPAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPAA belongs to the class of carbonic anhydrase inhibitors, which are known to block the activity of carbonic anhydrase enzymes in the body.
Mecanismo De Acción
CPAA works by inhibiting the activity of carbonic anhydrase enzymes in the body. Carbonic anhydrase enzymes are involved in the regulation of acid-base balance in the body, and their inhibition can lead to a decrease in intraocular pressure and a reduction in tumor growth. CPAA has been shown to selectively inhibit carbonic anhydrase II, which is found in high concentrations in the eye and is involved in the regulation of intraocular pressure.
Biochemical and Physiological Effects:
CPAA has been shown to have several biochemical and physiological effects. In animal studies, CPAA has been shown to decrease intraocular pressure and reduce tumor growth. CPAA has also been shown to have anti-inflammatory and anti-convulsant properties. However, further studies are needed to fully understand the biochemical and physiological effects of CPAA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified for use in experiments. CPAA has also been extensively studied, and its mechanism of action is well understood. However, CPAA has some limitations for lab experiments. It is a potent inhibitor of carbonic anhydrase II, which can lead to off-target effects. CPAA also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPAA. One area of research is the development of more potent and selective carbonic anhydrase inhibitors. Another area of research is the optimization of the synthesis method for CPAA to improve yield and purity. CPAA has also been studied for its potential use in the treatment of glaucoma and epilepsy, and further studies are needed to fully understand its therapeutic potential in these conditions. Additionally, CPAA has been shown to have anti-tumor properties, and further research is needed to explore its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of CPAA involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridine sulfonyl chloride. The resulting compound is then reacted with 2-(4-methylphenoxy)acetic acid in the presence of triethylamine to yield CPAA. The synthesis of CPAA has been reported in several research articles, and the method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
CPAA has been studied extensively for its potential therapeutic applications. Carbonic anhydrase inhibitors have been shown to have anti-tumor, anti-inflammatory, and anti-convulsant properties. CPAA has been studied for its potential use in the treatment of glaucoma, a condition characterized by increased intraocular pressure. CPAA has also been studied for its potential use in the treatment of epilepsy, as well as for its anti-tumor properties.
Propiedades
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-10-2-5-12(6-3-10)21-9-14(20)19-15(22)18-13-7-4-11(16)8-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYXURQNISEGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)





![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)